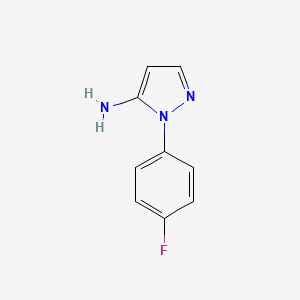

1-(4-fluorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

1-(4-Fluorophenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it significant in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with an appropriate diketone or α,β-unsaturated ketone to form the pyrazole ring via cyclization. The reaction conditions typically involve heating under reflux in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in the synthesis of several pharmaceuticals, especially those targeting inflammation and pain management. Its structural properties allow it to interact effectively with biological targets.

Key Findings :

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of 1-(4-fluorophenyl)-1H-pyrazol-5-amine exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

- Cancer Research : Studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), demonstrating potential for anticancer drug development .

| Study | Cell Line | Inhibition (%) | Comments |

|---|---|---|---|

| HepG2 | 54.25 | Significant inhibition with low toxicity to normal cells. | |

| HeLa | 38.44 | Effective against cancer cells but not harmful to fibroblasts. |

Agricultural Chemistry

Overview : The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to enhanced crop protection.

Applications :

- Herbicide Development : Its efficacy in controlling unwanted plant growth while minimizing environmental impact has made it a candidate for sustainable agricultural practices .

- Fungicide Formulation : The compound’s properties support the development of fungicides that protect crops from fungal diseases, thereby improving agricultural productivity .

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding.

Significance :

- Enzyme Inhibition Studies : The compound has been used to explore mechanisms of action in various diseases, aiding in the development of targeted therapies .

- Molecular Docking Studies : Computational approaches have been employed to predict interactions with biological targets, enhancing understanding of its therapeutic potential .

Material Science

Overview : The compound is also explored for its applications in developing advanced materials.

Applications :

- Polymer Development : It contributes to creating polymers with improved thermal stability and mechanical properties, which are beneficial for industrial applications .

- Coatings Technology : Its use in coatings can enhance resistance to environmental degradation, making it suitable for various applications in material science .

Case Studies and Research Insights

Several studies highlight the compound's diverse applications:

- A study on aminopyrazole derivatives noted their potential as selective inhibitors of p38 MAP kinase, emphasizing their role in anti-inflammatory drug discovery .

- Another investigation into the bioactivity of pyrazole derivatives revealed their antioxidant properties, suggesting further therapeutic uses in oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features but different biological activities.

4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group but different pharmacological properties.

Uniqueness: 1-(4-Fluorophenyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Actividad Biológica

1-(4-Fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈FN₃, with a molecular weight of approximately 167.17 g/mol. The compound features a pyrazole ring with an amino group at the 5-position and a para-fluorophenyl substituent at the 1-position, which is critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Hydrazine Derivatives : Utilizing hydrazine derivatives in reactions with appropriate carbonyl compounds.

- Nucleophilic Substitution : The presence of the amino group allows for nucleophilic substitution reactions that can lead to various derivatives.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects. For example, some compounds displayed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives could reduce cell viability in various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression, similar to other pyrazole derivatives that target p38 MAP kinase .

- Receptor Interaction : The fluorinated phenyl group enhances binding affinity to certain receptors, potentially increasing the compound's efficacy in therapeutic applications .

- Biofilm Disruption : Some studies suggest that pyrazole derivatives can disrupt biofilm formation in bacteria, which is crucial for treating chronic infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives akin to this compound:

Propiedades

IUPAC Name |

2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZBCKOEKMKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727967-95-5 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.